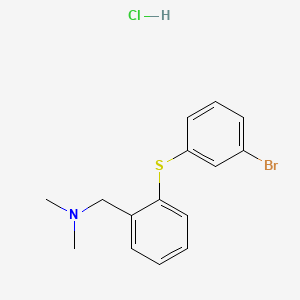
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide is a complex organic compound that features a combination of bromine, iodine, and chlorine atoms attached to an aniline and benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide typically involves multiple steps, starting with the preparation of 4-bromoaniline. One common method for synthesizing 4-bromoaniline involves the protection of the aniline nitrogen using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) as a solvent .
The next step involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl iodide to form the intermediate compound. This reaction is typically conducted under mild conditions to ensure high yield and purity. Finally, the intermediate is reacted with 3-iodobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Heck and Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(1-(4-Bromoanilino)carbonyl)-2-(2-furyl)vinyl-4-methylbenzamide
- N-(1-(4-Bromoanilino)carbonyl)-2-(2-chlorophenyl)vinyl-4-methylbenzamide
- N-(1-(4-Bromoanilino)carbonyl)-2-phenylvinyl-4-methylbenzamide
Uniqueness
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties
属性
CAS 编号 |
303106-63-0 |
|---|---|
分子式 |
C15H11BrCl3IN2O |
分子量 |
548.4 g/mol |
IUPAC 名称 |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-iodobenzamide |
InChI |
InChI=1S/C15H11BrCl3IN2O/c16-10-4-6-12(7-5-10)21-14(15(17,18)19)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
InChI 键 |
LDFRUWNVISBCCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)


![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)

![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)
![7-(2,3-dihydroxypropyl)-8-[(furan-2-ylmethyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11974627.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11974633.png)



